molecular formula C22H23ClN2O3 B2593189 (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 896805-23-5

(Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one

Cat. No.: B2593189
CAS No.: 896805-23-5
M. Wt: 398.89
InChI Key: SSZVPMBEYOTZKZ-MOSHPQCFSA-N
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Description

(Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a benzofuran core, which is a fused aromatic ring system, and is substituted with various functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Chlorobenzylidene Group: The (Z)-3-chlorobenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 3-chlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Attachment of the Piperazine Derivative: The 4-ethylpiperazine moiety is attached through a nucleophilic substitution reaction, where the benzofuran derivative reacts with 4-ethylpiperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or quinone derivative.

    Reduction: The chlorobenzylidene group can be reduced to a chlorobenzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzylidene group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of benzofuran-3-one derivatives

    Reduction: Formation of 3-chlorobenzyl derivatives

    Substitution: Formation of substituted benzylidene derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzofuran core and the substituted groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Lacks the piperazine moiety, which may affect its biological activity.

    (Z)-2-(3-chlorobenzylidene)-7-(methyl)-6-hydroxybenzofuran-3(2H)-one: Contains a simpler alkyl group instead of the ethylpiperazine, potentially altering its interaction with biological targets.

Uniqueness

The presence of the 4-ethylpiperazine moiety in (Z)-2-(3-chlorobenzylidene)-7-((4-ethylpiperazin-1-yl)methyl)-6-hydroxybenzofuran-3(2H)-one distinguishes it from similar compounds. This group can enhance its solubility, bioavailability, and interaction with specific biological targets, making it a unique candidate for further research and development.

Properties

IUPAC Name

(2Z)-2-[(3-chlorophenyl)methylidene]-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-2-24-8-10-25(11-9-24)14-18-19(26)7-6-17-21(27)20(28-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZVPMBEYOTZKZ-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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